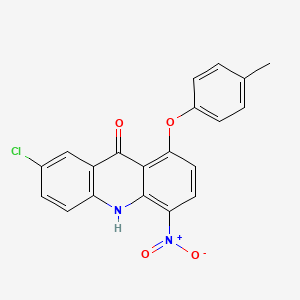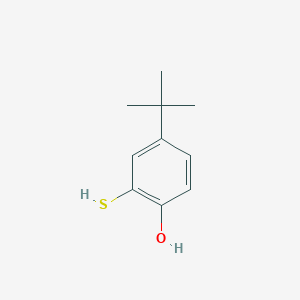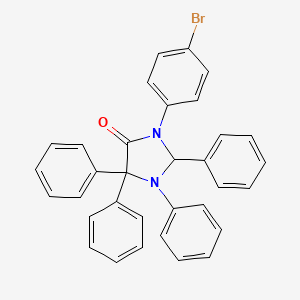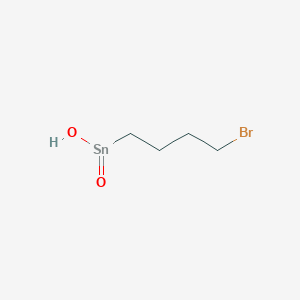
7-chloro-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one is a synthetic organic compound that belongs to the acridine family Acridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The chlorination of the acridine ring is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 7-amino-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one.
Substitution: 7-substituted derivatives depending on the nucleophile used.
Oxidation: Various oxidized acridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other acridine derivatives with potential biological activities.
Biology: Investigated for its interactions with DNA and potential as a DNA intercalator.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 7-chloro-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one involves its interaction with biological macromolecules. As a DNA intercalator, it inserts itself between the base pairs of DNA, disrupting the DNA structure and inhibiting the replication and transcription processes. This property is particularly useful in anticancer research, where the compound can inhibit the proliferation of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Proflavine: Another acridine derivative with antibacterial and antiseptic properties.
Amsacrine: An acridine derivative used as an antineoplastic agent in cancer therapy.
Uniqueness
7-chloro-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenoxy group enhances its lipophilicity, potentially improving its cellular uptake and interaction with biological targets. Additionally, the nitro group can be further modified to create a variety of derivatives with diverse biological activities.
Eigenschaften
CAS-Nummer |
61290-20-8 |
|---|---|
Molekularformel |
C20H13ClN2O4 |
Molekulargewicht |
380.8 g/mol |
IUPAC-Name |
7-chloro-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C20H13ClN2O4/c1-11-2-5-13(6-3-11)27-17-9-8-16(23(25)26)19-18(17)20(24)14-10-12(21)4-7-15(14)22-19/h2-10H,1H3,(H,22,24) |
InChI-Schlüssel |
NVIXIQAGFMOACX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=C3C(=C(C=C2)[N+](=O)[O-])NC4=C(C3=O)C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14599487.png)


![2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599500.png)
![(Difluoromethyl)[bis(fluoromethyl)]methylsilane](/img/structure/B14599503.png)
![6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione](/img/structure/B14599510.png)
![2,6-Dimethoxy-4-[1-(3,4,5-trimethoxyphenyl)propan-2-yl]phenol](/img/structure/B14599522.png)
![Butanoic acid, 4-[4-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14599533.png)

